molecular formula C31H37N5O2 B12053487 2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12053487
M. Wt: 511.7 g/mol
InChI Key: AJIZCCYVXNLDAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, typically starting with the preparation of the benzimidazole core.

Industrial Production Methods

large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups .

Scientific Research Applications

2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antiviral or anticancer activity .

Properties

Molecular Formula

C31H37N5O2

Molecular Weight

511.7 g/mol

IUPAC Name

1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C31H37N5O2/c1-22(2)12-13-26-23(3)27(21-32)30-33-28-10-5-6-11-29(28)36(30)31(26)35-16-14-34(15-17-35)18-19-38-25-9-7-8-24(20-25)37-4/h5-11,20,22H,12-19H2,1-4H3

InChI Key

AJIZCCYVXNLDAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)CCOC5=CC=CC(=C5)OC)C#N

Origin of Product

United States

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